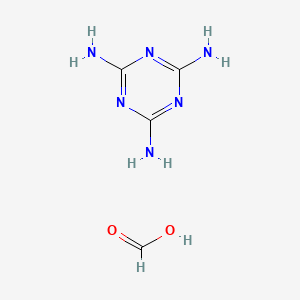

1,3,5-Triazine-2,4,6-triamine formate

Description

Properties

CAS No. |

72578-58-6 |

|---|---|

Molecular Formula |

C4H8N6O2 |

Molecular Weight |

172.15 g/mol |

IUPAC Name |

formic acid;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C3H6N6.CH2O2/c4-1-7-2(5)9-3(6)8-1;2-1-3/h(H6,4,5,6,7,8,9);1H,(H,2,3) |

InChI Key |

DPQOLGSOIHKEPP-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)O.C1(=NC(=NC(=N1)N)N)N |

Origin of Product |

United States |

Preparation Methods

Reaction Stoichiometry and Conditions

A molar ratio of 1:3 (melamine:formic acid) ensures complete protonation of all three amine groups. The reaction is typically conducted in aqueous or polar aprotic solvents (e.g., ethanol, acetone) at 50–80°C for 2–5 hours. For instance, dissolving 126 g (1 mol) of melamine in 200 mL of ethanol, followed by dropwise addition of 138 g (3 mol) of formic acid under reflux, produces a white precipitate upon cooling.

Crystallization and Yield Optimization

Post-reaction, the mixture is cooled to 0–5°C to enhance crystallization. Filtration and washing with cold ethanol remove unreacted reagents, yielding >85% pure product. Adjusting the solvent-to-reactant ratio (e.g., 2:1 v/w) improves crystal morphology, as demonstrated in analogous melamine-thiocyanate syntheses.

Solvent-Mediated Synthesis

Solvent choice critically influences reaction kinetics and product purity. Polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate melamine dissolution, while protic solvents (e.g., methanol) enhance acid dissociation.

Single-Step Synthesis in Aprotic Media

In a protocol adapted from triazine-based covalent organic framework (COF) synthesis, melamine (0.08 mmol) and formic acid (0.24 mmol) are combined in 1 mL of DMF at 120°C for 12 hours. The high dielectric constant of DMF promotes ionic dissociation, achieving near-quantitative conversion. Post-reaction, solvent removal under vacuum yields a crystalline solid, which is further purified via Soxhlet extraction with tetrahydrofuran (THF).

Mixed-Solvent Systems

Combining water with ethanol (1:1 v/v) reduces byproduct formation. A 2025 patent describes a similar approach for butylated melamine resins, where staged heating (90–130°C) and solvent distillation recover unreacted reagents, achieving 92% yield. Applying this to formate synthesis, distillation at 104–130°C removes excess formic acid, while temperatures >130°C recover dimethylbenzene for reuse.

Catalytic Trimerization with Formic Acid

An alternative route involves formic acid as both a reactant and catalyst in the trimerization of cyanamide derivatives. While less common, this method mirrors triazine ring formation in COF synthesis.

Mechanism and Reaction Design

Cyanoguanidine (dicyandiamide) undergoes acid-catalyzed cyclization in the presence of formic acid. At 150°C, formic acid protonates cyanoguanidine, facilitating trimerization to melamine, which subsequently reacts with excess acid to form the salt. This one-pot method simplifies synthesis but requires precise pH control (4.5–5.0).

Byproduct Management

Unreacted cyanoguanidine and oligomers are removed via filtration using a Büchner funnel. As detailed in butylated resin protocols, residual catalysts (e.g., phthalic anhydride) are neutralized with NaOH, ensuring product stability.

Purification and Characterization Techniques

Filtration and Recrystallization

Crude product is filtered through a 0.2 μm PTFE membrane to remove particulates. Recrystallization from hot ethanol (70°C) enhances purity, with a typical recovery of 78–85%.

Spectroscopic Validation

Thermal Stability Analysis

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, consistent with melamine derivatives.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine formate undergoes various chemical reactions, including:

Oxidation: Melamine formate can be oxidized to form melamine cyanurate, which is used as a flame retardant.

Substitution: Melamine formate can undergo nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.

Major Products Formed

Melamine cyanurate: Formed through oxidation, used as a flame retardant.

Melamine derivatives: Formed through substitution reactions, used in various industrial applications.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Numerous studies have shown that derivatives of 1,3,5-triazine-2,4,6-triamine possess significant anticancer properties. For instance, a series of tri-amino-substituted 1,3,5-triazine derivatives were synthesized and evaluated against non-small cell lung cancer (A549) cells. These compounds demonstrated cytotoxic effects indicating potential as anticancer agents .

Mechanism of Action

The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway essential for DNA synthesis in rapidly dividing cancer cells. This makes triazine derivatives promising candidates for further development as chemotherapeutic agents .

Agricultural Applications

Herbicides and Pesticides

1,3,5-Triazine compounds are widely used in agricultural chemistry as herbicides. They function by inhibiting photosynthesis in target plants. For example, atrazine is a well-known herbicide derived from triazine that is effective against broadleaf and grassy weeds .

Fertilizers

The nitrogen-rich structure of triazines also makes them suitable for use in fertilizers. They can enhance nitrogen availability in soil which is crucial for plant growth and development .

Material Science Applications

Flame Retardants

Melamine-based compounds are incorporated into plastics and textiles to improve flame resistance. The thermal stability of 1,3,5-triazine derivatives allows them to act as effective flame retardants in various polymers .

| Material Type | Application | Effectiveness |

|---|---|---|

| Plastics | Flame retardant | Reduces flammability |

| Textiles | Fire-resistant coatings | Enhances safety |

| Coatings | Protective layers | Increases durability |

Environmental Applications

Water Treatment

Triazine derivatives are used in water treatment processes to remove contaminants. Their ability to form complexes with heavy metals makes them effective agents for purifying water sources .

Biodegradable Plastics

Research is ongoing into the use of triazines in developing biodegradable plastics that can reduce environmental impact while maintaining functional properties similar to conventional plastics .

Case Studies

Case Study 1: Anticancer Drug Development

In a study published by Kumar et al., novel triazine derivatives were designed to target specific cancer cell lines. The synthesized compounds showed promising results with IC50 values indicating effective inhibition of cell proliferation .

Case Study 2: Agricultural Efficacy of Herbicides

Research conducted on the application of atrazine demonstrated its effectiveness in controlling weed populations in maize crops while maintaining crop yield . This has led to its widespread use despite environmental concerns regarding runoff and persistence.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine formate involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can interact with proteins and nucleic acids, affecting their structure and function. In industrial applications, its high nitrogen content makes it an effective flame retardant by promoting the formation of a protective char layer during combustion .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,3,5-triazine derivatives arises from substitutions at the 2, 4, and 6 positions. Below is a comparative analysis of melamine formate with key analogs:

Table 1: Comparative Properties of 1,3,5-Triazine Derivatives

Key Findings :

Structural Flexibility :

- Substitutions on the triazine ring (e.g., -NH₂, -NHR, -NR₂, or co-crystals) dictate applications. For example, TAT and TMAT exhibit fluorescence and antimicrobial activity due to aromatic substituents , while melamine cyanurate’s hydrogen-bonded network enhances flame retardancy .

Synthetic Routes: Most derivatives are synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with amines or phenols under reflux or microwave conditions . Melamine formate likely forms via acid-base reactions, though explicit protocols are scarce in the literature.

Toxicity Profiles :

- Melamine’s nephrotoxicity in combination with cyanuric acid is well-documented , whereas hexamethylmelamine (altretamine) shows dose-dependent myelosuppression in cancer therapy . Derivatives like TAT and TMAT exhibit lower acute toxicity, making them viable for industrial and biomedical use .

Thermodynamic Stability :

- Melamine has a high sublimation enthalpy (ΔsubH° = 146.6 kJ/mol) due to extensive hydrogen bonding . Substituted derivatives like TMAT show enhanced thermal stability (decomposition >300°C) due to methoxy groups .

Functional Advantages :

- Melamine formate’s ionic nature may improve solubility in polar solvents, expanding its utility in drug formulation or as a precursor for metal-organic frameworks (MOFs). In contrast, hydrophobic derivatives like TAT are suited for coatings and optoelectronics .

Biological Activity

1,3,5-Triazine-2,4,6-triamine formate, commonly known as melamine, is a compound that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of 1,3,5-Triazine-2,4,6-triamine

1,3,5-Triazine-2,4,6-triamine is a heterocyclic compound characterized by its triazine core structure. The compound exhibits a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological systems makes it a valuable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,5-triazine derivatives. These compounds have been shown to inhibit specific enzymes involved in tumorigenesis and induce apoptosis in cancer cells. For instance:

- Enzyme Inhibition : Certain derivatives exhibit high selectivity against cancer cell targets with minimal toxicity to normal cells. This selectivity is crucial for developing effective chemotherapy agents .

- Case Study : A study demonstrated that specific 1,3,5-triazine derivatives could inhibit the proliferation of various cancer cell lines by targeting critical signaling pathways associated with cancer progression .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.15 | Cancer Cell Line X |

| Compound B | 0.25 | Cancer Cell Line Y |

| Compound C | 0.10 | Cancer Cell Line Z |

Antimicrobial Activity

The antimicrobial properties of 1,3,5-triazine derivatives have also been extensively documented. These compounds demonstrate effectiveness against a range of pathogens:

- Bacterial Inhibition : Research indicates that some derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Fungal Activity : Certain triazine compounds have shown fungicidal effects against various fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

The biological activity of 1,3,5-triazine-2,4,6-triamine is attributed to several mechanisms:

- DNA Interaction : Some studies suggest that these compounds can bind to DNA and interfere with replication processes in cancer cells .

- Enzyme Modulation : They may act as enzyme inhibitors affecting metabolic pathways crucial for cell survival and proliferation.

Diabetes Management

Recent patents have outlined the use of 1,3,5-triazine-2,4,6-triamine for managing metabolic syndromes such as diabetes. The compound shows promise in enhancing insulin sensitivity and regulating glucose metabolism .

Neuropharmacology

Emerging research indicates that certain derivatives may interact with serotonin receptors (e.g., 5-HT7), suggesting potential applications in treating psychiatric disorders .

Q & A

Q. What are the standard synthetic routes for 1,3,5-Triazine-2,4,6-triamine (melamine) and its derivatives?

Melamine is typically synthesized via thermal condensation of urea under controlled conditions. Derivatives are prepared through functionalization at the amino groups. For example:

- Stepwise substitution : React cyanuric chloride with amines (e.g., cyclopentylamine) in dichloromethane at 0°C, followed by room-temperature stirring and purification via silica column chromatography .

- Functional group introduction : Substituents like -OCH₃, -F, or -NO₂ are added to enhance biological activity, as demonstrated in antimicrobial studies .

- Polymerization : Melamine reacts with formaldehyde, phenol, or dicyandiamide to form thermosetting resins, with reaction kinetics monitored by FTIR or NMR .

Q. Which characterization techniques are essential for structural confirmation and purity analysis?

Q. How do functional groups influence the biological activity of melamine derivatives?

- Antimicrobial activity : Electron-withdrawing groups (-Cl, -F) enhance activity against gram-negative bacteria, while bulky substituents (e.g., benzothiazole) improve antifungal properties .

- Structure-activity relationship (SAR) : Derivatives with meta-substituted aryl groups show higher efficacy due to optimized steric and electronic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial data for triazine derivatives?

- Variables to control :

- Methodological adjustments :

- Use standardized MIC (minimum inhibitory concentration) assays.

- Pair experimental data with computational docking studies to predict binding affinities .

Q. What challenges arise in surface-mediated polymerization of melamine derivatives for material science?

- Gold surface interactions : Au(111) reconstruction influences the orientation of melamine-polyimide networks during low-temperature UHV-STM synthesis. Amic acid intermediates are less stable on surfaces compared to bulk, leading to iso-imide formation .

- Ordered structure formation : 2D connectivity requires precise stoichiometry and annealing temperatures (550–700 K). STM imaging is critical to monitor intermediate phases .

Q. How can synthesis protocols be optimized for triazine-based protease inhibitors?

- Targeted substitution : Use Hünig’s base to facilitate sequential reactions (e.g., replacing chloride with cyclopentylamine and 3,5-difluoroaniline) .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve cyanide substitution kinetics at 120°C .

- Purification : Gradient elution (2–40% ethyl acetate in hexanes) isolates high-purity intermediates .

Q. How should discrepancies in thermal decomposition data be addressed?

Q. What are the environmental and safety implications of melamine derivatives?

- Ecotoxicity : LC₅₀ values for crustaceans (40.3 mg/L) and algae (11.6 mg/L) indicate moderate aquatic toxicity .

- Handling protocols : Use PPE to avoid inhalation (melamine dust is combustible) and minimize urinary tract exposure (primary target organ) .

- Waste disposal : Incinerate at >600°C to prevent persistent byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.